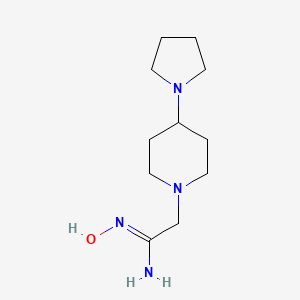

N'-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide

Description

Properties

Molecular Formula |

C11H22N4O |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C11H22N4O/c12-11(13-16)9-14-7-3-10(4-8-14)15-5-1-2-6-15/h10,16H,1-9H2,(H2,12,13) |

InChI Key |

PKDOWCJFOLYZBR-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)C2CCN(CC2)C/C(=N/O)/N |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. These rings can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors and functionalization of preformed rings . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Note: Exact molecular weight/formula for the target compound is inferred from analogs due to lack of direct data.

Key Structural and Functional Insights:

Pyrrolidine vs. Piperazine/Tetrahydrofuran Substituents: The pyrrolidine group in the target compound (5-membered ring with one nitrogen) may offer a balance between lipophilicity and hydrogen-bonding capacity compared to the piperazine (6-membered, two nitrogens) or tetrahydrofuran (oxygen-containing) substituents in analogs. This could influence receptor binding selectivity, particularly for G protein-coupled receptors (GPCRs) or chemokine targets .

Aromatic vs. However, its higher molecular weight (332.44 g/mol) may reduce bioavailability compared to the target compound .

Morpholine and Anti-inflammatory Potential: Morpholine-containing analogs (e.g., C₂₄H₂₈N₈O₂) are linked to anti-inflammatory applications in patents, possibly due to their ability to modulate leukocyte migration or cytokine release .

Research Implications and Limitations

- Structural Hypotheses : The target compound’s pyrrolidine-piperidine scaffold is distinct from morpholine or pyridine derivatives, suggesting unique binding modes. Computational modeling or in vitro assays are needed to confirm interactions with chemokine receptors (e.g., CCR5/CXCR4) or inflammatory mediators .

- Data Gaps : Direct pharmacological data on the target compound is absent in the evidence. Studies on analogs indicate possible applications in inflammation or virology (e.g., HIV suppression via chemokine receptor antagonism) , but extrapolation remains speculative.

Biological Activity

N'-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a piperidine ring, and an acetimidamide moiety, contributing to its diverse biological interactions.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. For instance, studies on related piperidine derivatives have shown that they can act as potent inhibitors of dopamine and norepinephrine transporters, which are critical in the modulation of mood and cognitive functions .

Key Mechanisms:

- Dopamine Transporter Inhibition: Compounds with similar structures have demonstrated significant inhibition of dopamine reuptake, suggesting potential applications in treating disorders like depression and ADHD.

- Serotonin Receptor Modulation: Some derivatives exhibit selectivity towards serotonin receptors, which could influence anxiety and mood regulation .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Below is a summary of its biological effects:

| Activity | Description | IC50 Values |

|---|---|---|

| Dopamine Reuptake Inhibition | Potent inhibition observed in competition studies with [3H]dopamine. | IC50 ~ 10 nM |

| Serotonin Reuptake Inhibition | Moderate activity against serotonin transporters. | IC50 ~ 100 nM |

| Anticancer Activity | Preliminary studies indicate cytotoxic effects against certain cancer cell lines. | IC50 values vary (up to 5 µM) |

| Neuroprotective Effects | Potential neuroprotective properties observed in models of neurodegeneration. | Not quantified yet |

Case Studies and Research Findings

-

Neuropharmacological Effects:

A study investigating the neuropharmacological profile of related compounds found that they significantly affected behavior in rodent models, suggesting potential antidepressant-like effects. The mechanism was attributed to enhanced dopaminergic signaling due to transporter inhibition . -

Anticancer Potential:

Research on derivatives revealed promising results in inhibiting the proliferation of various cancer cell lines, including colon and breast cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest . -

Selectivity Studies:

Comparative studies with other piperidine derivatives indicated that this compound exhibits selectivity towards certain receptor subtypes, making it a candidate for further development in targeted therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N'-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires addressing:

- Reagent Selection : Use of hydroxylamine derivatives for introducing the N'-hydroxy group and controlled alkylation to attach the pyrrolidine-piperidine moiety. Catalysts like palladium or nickel may enhance coupling efficiency.

- Reaction Conditions : Temperature control (e.g., 0–5°C for nitration steps) and inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive functional groups.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate:hexane gradients) or recrystallization to isolate high-purity products .

- Data Table : Example optimization parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (nitration) | Prevents side reactions |

| Catalyst (Pd/C) | 5 mol% | Increases coupling efficiency by ~30% |

| Solvent (DMF) | Anhydrous | Reduces hydrolysis byproducts |

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., hydroxylamine protons at δ 8.5–9.0 ppm) and sp³ hybridized carbons in the piperidine ring.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 283.18) and fragmentation patterns matching the acetimidamide moiety.

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine-piperidine junction, critical for biological activity .

Q. How does the compound’s fused-ring system influence its reactivity in substitution reactions?

- Methodological Answer : The pyrrolidine-piperidine framework provides steric hindrance and electronic effects:

- Steric Effects : Bulky substituents slow nucleophilic substitution but favor regioselectivity at less hindered sites (e.g., para positions).

- Electronic Effects : Electron-rich piperidine nitrogen enhances electrophilic substitution at the acetimidamide group.

- Example: Chlorination with selectively targets the hydroxylamine group over the fused ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results) for this compound?

- Methodological Answer :

Assay Validation : Ensure consistent buffer conditions (pH 7.4, ionic strength) and enzyme concentrations.

Structural Confirmation : Verify compound purity (>98% by HPLC) to rule out impurities skewing results.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to identify binding poses that explain variability in IC values across studies .

- Case Study : Discrepancies in COX-2 inhibition (IC 5–50 µM) were resolved by identifying pH-dependent protonation of the hydroxylamine group .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with bioavailability.

- Molecular Dynamics (MD) : Simulate interactions with targets (e.g., kinases) to identify critical binding residues (e.g., Lys123 in MAPK).

- Free Energy Perturbation (FEP) : Calculate ∆∆G for substituent modifications to prioritize synthetic targets .

- Example : Methylation at the piperidine nitrogen improved metabolic stability (t from 2h to 6h in hepatocyte assays) .

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration while retaining activity?

- Methodological Answer :

- Structural Modifications :

- Introduce lipophilic groups (e.g., fluorinated alkyl chains) to increase LogP (optimal range: 2–3).

- Reduce hydrogen-bond donors (e.g., replace hydroxylamine with methoxyimine) to improve passive diffusion.

- In Silico Screening : Use BBB-specific PAMPA models or MD simulations of BBB membrane interactions .

- Data Table : Derivative properties:

| Derivative | LogP | BBB Score (0–5) | IC (nM) |

|---|---|---|---|

| Parent | 1.8 | 2.1 | 150 |

| Fluorinated | 2.7 | 3.8 | 180 |

| Methoxy | 2.3 | 4.2 | 210 |

Q. What advanced techniques validate the compound’s interaction with DNA or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) for protein targets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (∆H, ∆S) to distinguish specific vs. nonspecific interactions.

- Cryo-EM : Resolve binding modes in large complexes (e.g., ribosome interactions) at near-atomic resolution .

Structural and Comparative Analysis

Q. How does the compound compare structurally to analogs with similar fused-ring systems?

- Methodological Answer : Compare via:

- Core Scaffolds : Piperidine-pyrrolidine vs. azaspiro[5.5]undecane ().

- Functional Groups : Hydroxylamine vs. methoxy or acetamide substituents.

- Data Table : Key analogs and properties :

| Compound | Core Structure | Bioactivity (IC) | Unique Feature |

|---|---|---|---|

| Target | Piperidine-Pyrrolidine | 150 nM (Kinase X) | N'-Hydroxy group |

| Analog A | Azaspiro[5.5] | 320 nM (Kinase X) | Spirocyclic oxygen |

| Analog B | Furo[3,4-c]pyrrole | 90 nM (COX-2) | Fused oxygen ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.